2,6-Bis(trifluoromethyl)phenacyl bromide

Description

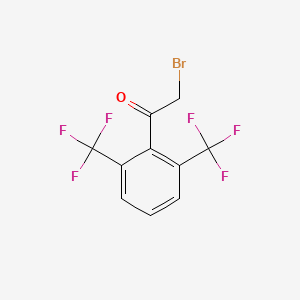

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2,6-bis(trifluoromethyl)phenyl]-2-bromoethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF6O/c11-4-7(18)8-5(9(12,13)14)2-1-3-6(8)10(15,16)17/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTFDDRKECYJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2,6 Bis Trifluoromethyl Phenacyl Bromide

Nucleophilic Substitution at the α-Bromo Carbonyl Center

The α-bromo carbonyl center is a key site of reactivity in 2,6-bis(trifluoromethyl)phenacyl bromide, readily undergoing nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by a wide range of nucleophiles. The reaction mechanism and the rate of substitution are influenced by the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic substitution at the α-carbon of phenacyl bromides can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. youtube.com

SN2 Pathway: The SN2 mechanism is generally favored for α-halo ketones. This pathway involves a backside attack by the nucleophile on the α-carbon, leading to the displacement of the bromide ion in a single, concerted step. The transition state is stabilized by the adjacent carbonyl group, which can delocalize the developing negative charge on the oxygen atom. For this compound, the powerful inductive electron-withdrawing effect of the two CF₃ groups enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack and thus favoring the SN2 pathway. However, the steric bulk of the ortho-trifluoromethyl groups could potentially hinder the backside approach of the nucleophile, a critical requirement for the SN2 mechanism.

SN1 Pathway: The SN1 mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.comyoutube.com In the case of this compound, the formation of an α-carbonyl carbocation is generally disfavored due to the powerful electron-withdrawing nature of the adjacent carbonyl group, which would destabilize the positive charge. While the phenyl ring can offer some resonance stabilization, the strong inductive effect of the two CF₃ groups would further destabilize such an intermediate. Therefore, the SN1 pathway is considered less likely under typical nucleophilic substitution conditions compared to the SN2 pathway. youtube.com

| Mechanistic Pathway | Key Features & Influencing Factors for this compound |

| SN2 | Favored: Strong nucleophiles, polar aprotic solvents. The high electrophilicity of the α-carbon due to electron-withdrawing CF₃ and carbonyl groups promotes this pathway. youtube.com |

| Potentially Hindered: Steric crowding from the two ortho-CF₃ groups may slow the rate of backside attack. | |

| SN1 | Disfavored: The formation of the carbocation intermediate is electronically destabilized by the adjacent carbonyl group and the 2,6-bis(trifluoromethyl)phenyl moiety. masterorganicchemistry.comyoutube.com |

The enhanced electrophilicity of the α-carbon in this compound allows it to react with a broad spectrum of nucleophiles.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides (RO⁻) or carboxylates (RCOO⁻), readily yield α-alkoxy and α-acyloxy ketones, respectively. For instance, trifluoromethyl-substituted phenacyl halides are known to react with metal alkoxides to produce 2-alkoxyacetophenone derivatives. google.com

Sulfur Nucleophiles: Sulfur nucleophiles, which are typically soft and highly nucleophilic, react efficiently. For example, reaction with thiocyanate (B1210189) (SCN⁻) would produce 2,6-bis(trifluoromethyl)phenacyl thiocyanate. researchgate.net Thiols and thiolates (RS⁻) would similarly yield α-thio ketones.

Nitrogen Nucleophiles: Nitrogen-based nucleophiles also participate in substitution reactions. Azide ions (N₃⁻) can be used to synthesize α-azido ketones, which are versatile synthetic intermediates. researchgate.net Amines can also act as nucleophiles, though the reaction can be more complex, potentially leading to further reactions involving the carbonyl group.

| Nucleophile Type | Example Nucleophile | Expected Product |

| Oxygen | Sodium Methoxide (NaOCH₃) | 2-methoxy-1-(2,6-bis(trifluoromethyl)phenyl)ethan-1-one |

| Sodium Acetate (CH₃COONa) | 2-oxo-2-(2,6-bis(trifluoromethyl)phenyl)ethyl acetate | |

| Sulfur | Potassium Thiocyanate (KSCN) | 2-oxo-2-(2,6-bis(trifluoromethyl)phenyl)ethyl thiocyanate researchgate.net |

| Nitrogen | Sodium Azide (NaN₃) | 2-azido-1-(2,6-bis(trifluoromethyl)phenyl)ethan-1-one researchgate.net |

Electrophilic Reactivity of the Carbonyl Group

The carbonyl group in this compound is another major center of reactivity, acting as an electrophile. Its reactivity is profoundly influenced by the attached aromatic ring.

The two trifluoromethyl groups exert a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect is transmitted to the carbonyl group, significantly increasing the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the carbonyl group more susceptible to attack by nucleophiles compared to unsubstituted or electron-donating group-substituted phenacyl bromides. youtube.com The electron withdrawal lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group, making it more accessible for interaction with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile. youtube.com

The heightened electrophilicity of the carbonyl carbon facilitates the formation of tetrahedral adducts with various nucleophiles. For instance, in the presence of water or alcohols, it can form hydrates or hemiacetals, respectively. These adducts are typically more stable than those formed from less electrophilic ketones.

Following the initial nucleophilic attack, a variety of transformations can occur. For example, reaction with phosphorus ylides (in a Wittig reaction) or phosphonate (B1237965) carbanions (in a Horner-Wadsworth-Emmons reaction) would lead to the formation of alkenes. The increased electrophilicity of the carbonyl group in this compound is expected to accelerate the rate of these reactions.

Radical-Mediated Transformations Involving Phenacyl Bromide Derivatives

In addition to ionic pathways, the carbon-bromine bond in phenacyl bromide derivatives can undergo homolytic cleavage to initiate radical reactions. These transformations are typically initiated by light, heat, or a radical initiator. The resulting α-carbonyl radical is a versatile intermediate that can participate in various C-C and C-heteroatom bond-forming reactions. researchgate.net

The proposed mechanism often involves the generation of a phenacyl radical, which can then add to unsaturated systems like alkenes or alkynes. researchgate.net For this compound, the formation of the corresponding phenacyl radical would be followed by subsequent reactions, such as cascade cyclizations, offering pathways to complex molecular architectures. researchgate.net The substitution pattern on the phenyl ring can influence the stability and reactivity of the radical intermediate, although the primary reactivity is centered on the radical at the α-carbon.

Photoredox Catalysis for Carbon-Carbon Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild reaction conditions, and precursors like phenacyl bromides are valuable in these transformations. This approach allows for the generation of reactive intermediates that can participate in a variety of synthetic transformations previously requiring harsh conditions. nih.gov While specific studies focusing solely on this compound in photoredox-catalyzed C-C bond formation are not extensively detailed in the provided results, the general principles of photoredox catalysis can be applied.

In a typical photoredox cycle, a photocatalyst, upon absorbing visible light, becomes excited and can engage in single electron transfer (SET) processes. For instance, an excited photocatalyst can reduce an alkyl halide, generating a carbon-centered radical. This radical can then participate in various C-C bond-forming reactions. The trifluoromethyl groups on the phenyl ring of this compound would significantly influence its electronic properties, potentially enhancing its reactivity in such processes. The introduction of trifluoromethyl groups into organic molecules is of significant interest in medicinal and agricultural chemistry due to their ability to alter properties like lipophilicity and metabolic stability. semanticscholar.org

Generation and Reactivity of α-Acyl Radicals

α-Acyl radicals are versatile intermediates in organic synthesis. Visible-light photoredox catalysis provides a mild and efficient method for their generation from various precursors, including α-ketoacids, aldehydes, and acyl chlorides. nih.gov The generation of an α-acyl radical from this compound would likely involve a single electron reduction of the carbon-bromine bond, facilitated by a photocatalyst.

Once generated, the 2,6-bis(trifluoromethyl)phenacyl radical, a type of acyl radical, can undergo several synthetically useful transformations. These nucleophilic radicals can participate in Giese-type additions to activated alkenes or engage in Minisci-type acylations of heteroarenes. nih.gov The presence of the two electron-withdrawing trifluoromethyl groups on the aromatic ring would modulate the reactivity of the acyl radical, influencing its stability and reaction pathways.

Halogen Atom Transfer Processes in Radical Cascades

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry, enabling the activation of organic halides. manchester.ac.uk This process is crucial for initiating radical cascade reactions, where a sequence of radical-mediated bond-forming events occurs. Boryl radicals, generated photocatalytically, have been shown to be effective XAT agents for activating alkyl iodides and bromides. nih.govrsc.org

In the context of this compound, an XAT process could be initiated by a photogenerated radical, leading to the formation of the corresponding α-acyl radical. This radical could then participate in a cascade reaction, for example, by adding to an olefin or alkyne tethered to an aromatic ring, leading to the formation of complex cyclic structures. rsc.orgresearchgate.net The dichotomous reactivity of aryl radicals as both halogen and hydrogen atom transfer agents further expands the scope of these cascade reactions. rsc.org

Cyclization Reactions for Heterocyclic Ring Formation

Phenacyl bromides are versatile building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.net The reactivity of the α-bromoketone moiety allows for facile reactions with various nucleophiles, leading to the construction of diverse ring systems.

Cascade Reactions Leading to Nitrogen-Containing Heterocycles (e.g., Thiazoles, Pyrazoles, Indolizines)

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole derivatives. nih.govtandfonline.comencyclopedia.pub This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound like thiourea (B124793) or thiosemicarbazide. nih.govacs.orgresearchgate.net The reaction proceeds through the initial formation of an isothiourea intermediate, which then undergoes cyclocondensation to yield the thiazole ring. nih.gov Multicomponent reactions involving phenacyl bromide, thiosemicarbazide, and chalcones have also been developed for the synthesis of complex thiazolyl-pyrazoline hybrids. nih.govacs.org

Pyrazoles: Pyrazole (B372694) derivatives are pharmacologically significant scaffolds, and their synthesis has been extensively studied. nih.gov While direct synthesis from this compound is not explicitly detailed, phenacyl bromides can be precursors to 1,3-dicarbonyl compounds, which are common starting materials for pyrazole synthesis through condensation with hydrazines. nih.govchim.it The presence of trifluoromethyl groups on the phenyl ring is a known strategy in the design of bioactive pyrazole derivatives. sci-hub.senih.govresearchgate.net

Indolizines: Indolizines are nitrogen-containing heterocyclic compounds with various biological activities. rsc.orgbohrium.com The Chichibabin (Tshitschibabin) reaction is a well-established method for indolizine (B1195054) synthesis, involving the reaction of a pyridine (B92270) derivative with an α-halocarbonyl compound. jbclinpharm.orgorganic-chemistry.org For instance, the reaction of a substituted pyridine with this compound would lead to the formation of a quaternary salt, which upon treatment with a base, undergoes intramolecular cyclization to form the indolizine ring system. jbclinpharm.org

Synthesis of Oxygen-Containing Heterocyclic Scaffolds (e.g., Furans, Oxazoles)

Furans: Furans are important oxygen-containing heterocycles. researchgate.net The Paal-Knorr furan (B31954) synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a common method for their preparation. organic-chemistry.org While not a direct precursor, this compound could be used to synthesize intermediates that can be converted to 1,4-dicarbonyls. More direct methods for furan synthesis involving phenacyl bromide derivatives often proceed through intermediates that can undergo cyclization. The incorporation of trifluoromethyl groups into the furan ring is a known strategy in the development of new materials and bioactive molecules. nih.govbohrium.com

Oxazoles: Oxazoles are another important class of oxygen- and nitrogen-containing heterocycles. beilstein-journals.orgclockss.org The van Leusen oxazole (B20620) synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanides (TosMIC). nih.gov A common route to oxazoles involves the cyclodehydration of β-hydroxy amides. organic-chemistry.org Alternatively, phenacyl bromides can react with amides to form intermediates that, upon cyclization, yield oxazoles. For example, reaction with a primary amide could lead to an α-acylamino ketone, which can then be cyclized to the corresponding oxazole. nih.gov

Construction of Complex Polycyclic Systems

The reactivity of this compound makes it a valuable precursor for the construction of more complex polycyclic systems. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly powerful for building molecular complexity. For instance, a Pd-catalyzed carboamination/Diels-Alder cascade reaction can be employed to synthesize polycyclic nitrogen heterocycles. nih.gov While this example does not directly use phenacyl bromide, the principle of combining a metal-catalyzed cross-coupling with a subsequent cycloaddition demonstrates a powerful strategy for accessing complex scaffolds. The α-acyl radical generated from this compound could potentially initiate such a cascade, leading to the formation of intricate polycyclic structures.

In Situ Generation of Reactive Intermediates

Formation and Reactivity of Phenacylmalononitriles

The in situ generation of phenacylmalononitriles from phenacyl bromides and malononitrile (B47326) is a well-established synthetic strategy for the construction of various carbo- and heterocyclic compounds. nih.gov This method circumvents the need to isolate the often reactive phenacylmalononitrile intermediate, streamlining the synthetic process. nih.gov The reaction is typically initiated by a base, which deprotonates the active methylene (B1212753) group of malononitrile, followed by nucleophilic attack on the phenacyl bromide. nih.gov

However, a thorough review of the scientific literature did not yield specific studies on the in situ generation and subsequent reactivity of 2,6-bis(trifluoromethyl)phenacylmalononitrile from this compound. While the general reactivity of phenacylmalononitriles is widely documented, including their use in cycloaddition reactions, specific experimental data, yields, and reaction conditions for the 2,6-bis(trifluoromethyl) substituted analogue are not available in the searched sources. nih.gov

Generally, phenacylmalononitriles are versatile intermediates due to the presence of a carbonyl group, two cyano groups, and an active methylene unit. nih.gov These functional groups allow for a variety of subsequent reactions. For instance, the carbanion generated from the deprotonation of phenacylmalononitrile can participate in Michael additions to electron-deficient alkenes. nih.gov

One notable application of in situ generated phenacylmalononitriles is their reaction with electron-deficient alkynes, such as dialkyl but-2-ynedioates, in the presence of a catalyst like tetrabutylammonium (B224687) bromide (TBAB). nih.gov This reaction typically proceeds via a nucleophilic addition of the phenacylmalononitrile carbanion to the alkyne, followed by intramolecular cyclization and subsequent reactions to form functionalized cyclopentenes. nih.gov

It is important to note that attempts to perform three-component reactions by directly mixing phenacyl bromide, malononitrile, and a third reactant have, in some reported cases for other analogues, led to complex mixtures of products. nih.gov The success of the in situ generation and subsequent reaction is often dependent on the specific substrates and reaction conditions.

Further research is required to specifically elucidate the formation and reactivity of phenacylmalononitriles derived from this compound. The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring is expected to influence the reactivity of the carbonyl group and the stability of any charged intermediates, but detailed experimental studies are needed to confirm these effects.

Limited Publicly Available Research on this compound as a Versatile Synthon

Despite its potential as a highly functionalized building block in organic synthesis, a comprehensive review of publicly available scientific literature reveals limited specific research detailing the applications of this compound. While the broader class of phenacyl bromides and other trifluoromethylated analogues are well-documented as versatile synthons, dedicated studies on the 2,6-bis(trifluoromethyl) substituted variant are not extensively reported in the searched scientific databases and patent literature.

General synthetic routes for phenacyl bromides, including those with trifluoromethyl substituents, typically involve the bromination of the corresponding acetophenone (B1666503). For instance, procedures for the synthesis of m-(trifluoromethyl)phenacyl bromide and 4-(trifluoromethyl)phenacyl bromide are documented, often involving the reaction of the respective trifluoromethylacetophenone with bromine in a suitable solvent like acetic acid. prepchem.comchemicalbook.com Patents also describe processes for the preparation of various trifluoromethylated phenacyl bromides, highlighting their importance as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com

While there is extensive literature on the use of phenacyl bromide and its derivatives in the synthesis of a wide array of five- and six-membered heterocycles, dntb.gov.uaresearchgate.net and their utility in medicinal chemistry for creating novel molecular scaffolds, csmres.co.uknih.govresearchgate.net specific examples employing the 2,6-bis(trifluoromethyl) analogue are conspicuously absent from these reports. The unique steric and electronic properties conferred by the two ortho-trifluoromethyl groups might present both opportunities and challenges in its synthetic applications, which remain to be explored and reported in the scientific literature.

Similarly, the concept of using fluorinated building blocks to create bioisosteric scaffolds is a well-established strategy in drug discovery to enhance properties such as metabolic stability and binding affinity. chimia.ch Trifluoromethylated morpholines, for example, have been synthesized as valuable building blocks for this purpose. researchgate.net However, the specific application of this compound in the assembly of such bioisosteric scaffolds is not described in the available literature.

Applications As a Versatile Synthon in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

Integration into Natural Product Synthesis Efforts

While direct applications of 2,6-bis(trifluoromethyl)phenacyl bromide in the total synthesis of natural products are not extensively documented, its utility can be inferred from the known reactivity of phenacyl bromides as key building blocks for heterocyclic scaffolds present in many biologically active natural products. researchgate.net The presence of the two ortho-trifluoromethyl groups introduces significant steric hindrance and unique electronic effects, influencing reactivity and potentially leading to novel molecular architectures.

The primary role of phenacyl bromides in synthesis is the construction of five- and six-membered heterocycles. researchgate.net For instance, they are common precursors for the synthesis of thiazoles, quinoxalines, benzoxazines, and benzothiazines. These heterocyclic systems are core components of numerous natural products with a wide array of physiological activities. The general synthetic strategy involves the reaction of the phenacyl bromide with appropriate nucleophiles, such as thioureas, diamines, aminophenols, and aminothiols, to construct the desired heterocyclic ring.

The steric bulk of the 2,6-bis(trifluoromethyl)phenyl moiety can be expected to influence the regioselectivity and stereoselectivity of these cyclization reactions. rsc.org Furthermore, the strong electron-withdrawing nature of the trifluoromethyl groups can enhance the electrophilicity of the carbonyl carbon and the benzylic carbon bearing the bromine, potentially accelerating reaction rates and influencing the stability of intermediates. nih.gov These features make this compound an intriguing, albeit underexplored, synthon for the synthesis of novel, fluorinated analogues of natural products, which may exhibit enhanced biological activity or modified pharmacokinetic properties.

Design and Synthesis of Advanced Organic Materials

The incorporation of trifluoromethyl groups into organic materials is a well-established strategy to enhance their performance characteristics, including thermal stability, solubility, and optical and electronic properties. researchgate.net The 2,6-bis(trifluoromethyl)phenyl motif, in particular, offers a unique combination of steric bulk and strong electron-withdrawing character that can be leveraged in the design of advanced organic materials.

The steric hindrance provided by the two ortho-trifluoromethyl groups can prevent close packing of polymer chains, thereby increasing the free volume and enhancing the solubility of materials such as polyimides. researchgate.net This improved processability is crucial for the fabrication of thin films and other components for microelectronics. Moreover, the low polarizability of the C-F bond contributes to a lower dielectric constant and reduced moisture absorption, which are highly desirable properties for advanced electronic applications. researchgate.net

In the realm of organocatalysis, the related 3,5-bis(trifluoromethyl)phenyl motif is recognized as a "privileged" structural element in the design of highly effective hydrogen-bond donors, such as in Schreiner's thiourea (B124793). rsc.org While the 2,6-substitution pattern would present different steric demands, it is plausible that materials incorporating the 2,6-bis(trifluoromethyl)phenyl group could exhibit interesting catalytic or recognition properties. The electron-deficient nature of the aromatic ring can also be exploited in the design of materials with specific electronic functionalities, such as n-type semiconductors or components for nonlinear optics.

Although specific examples detailing the direct use of this compound in the synthesis of such materials are not yet prevalent in the literature, its potential as a building block is evident. Its reactivity as a phenacyl bromide allows for its incorporation into a variety of molecular architectures through the formation of heterocycles or other functional groups, which can then be polymerized or otherwise assembled into advanced materials with tailored properties.

Derivatization Strategies and Analytical Methodologies

Utilization as a Derivatization Reagent in Chemical Analysis

2,6-Bis(trifluoromethyl)phenacyl bromide serves as a powerful tool for the chemical modification of molecules, rendering them more suitable for sophisticated analytical interrogation. This process, known as derivatization, is crucial for analyzing compounds that may otherwise exhibit poor chromatographic retention, low volatility, or weak detector response.

The derivatization of carboxylic acids is a principal application of phenacyl halide reagents. The reaction involves the alkylation of a carboxylate anion with this compound to form a stable phenacyl ester. This conversion is advantageous for several reasons: it neutralizes the acidic, highly polar carboxyl group, which improves chromatographic peak shape and resolution, and it introduces a chromophore (the phenacyl group) that strongly absorbs ultraviolet (UV) light, enabling sensitive detection.

The general reaction proceeds by nucleophilic substitution, where the carboxylate ion attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion. The presence of the trifluoromethyl groups on the aromatic ring enhances the electrophilicity of the reagent and provides a unique tag for detection. While specific studies on this compound are not prevalent in the reviewed literature, the principles are well-established with analogous reagents like p-bromophenacyl bromide and pentafluorobenzyl bromide (PFBBr). nih.govresearchgate.net For instance, the derivatization of perfluorocarboxylates (PFCAs) with p-bromophenacyl bromide results in quantitative conversion to their corresponding phenacyl esters, which are then readily analyzed by liquid chromatography. nih.gov Similarly, PFBBr is widely used to esterify carboxylic acids for analysis by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry. researchgate.netscience.gov

The derivatization process significantly alters the properties of the parent carboxylic acid, as summarized in the table below.

| Property | Before Derivatization (Carboxylic Acid) | After Derivatization (Phenacyl Ester) | Analytical Advantage |

| Polarity | High | Low to Moderate | Improved retention in reversed-phase chromatography. |

| Volatility | Low | Increased | Suitable for gas chromatography (with appropriate reagents). |

| UV Absorbance | Generally low (non-aromatic acids) | High | Enables sensitive detection using UV-Vis detectors. nih.gov |

| MS Signal | Variable | Enhanced | Provides a stable derivative with predictable fragmentation for mass spectrometry. nih.gov |

Chemical modification of proteins is a vital technique for probing protein structure, function, and interactions. Alpha-haloketones, including phenacyl bromides, are effective reagents for the site-specific alkylation of nucleophilic amino acid residues. mdpi.com The reactivity of this compound makes it a candidate for covalently modifying residues such as cysteine (via its thiol group), histidine (via its imidazole (B134444) ring), and lysine (B10760008) (via its primary amine), which are often found in the active or binding sites of proteins. researchgate.net

In protein-ligand binding studies, this compound could be used in several ways:

Active Site Mapping: By reacting the protein with this compound and subsequently identifying the modified amino acid(s) through techniques like mass spectrometry, researchers can identify residues crucial for the protein's function.

Affinity Labeling: If the reagent has some structural similarity to a natural ligand, it can act as an affinity label, binding specifically to the active site before the covalent modification occurs.

Introduction of a Spectroscopic Probe: The bis(trifluoromethyl)phenyl group serves as a highly sensitive ¹⁹F NMR probe. Once covalently attached to a protein, the fluorine atoms provide a distinct NMR signal that is free from the background noise of a typical biological sample. Changes in the chemical environment of this probe upon the binding of a ligand can be monitored to provide insights into binding kinetics and conformational changes.

This approach is analogous to historical studies where phenacyl bromide derivatives were used to convert active-site cysteine residues in enzymes like papain, leading to a loss of activity and helping to confirm the role of that residue. mdpi.comresearchgate.net

Derivatization for Spectroscopic Characterization Enhancement

The introduction of the 2,6-bis(trifluoromethyl)phenacyl group onto an analyte can dramatically enhance its visibility in spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

For Mass Spectrometry (MS): Derivatization is a key step in sample preparation for MS to improve the analyte's gas-phase behavior. Converting a polar, non-volatile molecule like a carboxylic acid into its 2,6-bis(trifluoromethyl)phenacyl ester increases its stability and volatility. In the mass spectrometer, the derivative often exhibits improved ionization efficiency and produces characteristic fragment ions. The high mass of the derivatizing agent shifts the resulting derivative to a higher, often less congested, region of the mass spectrum, aiding in its identification. The presence of two CF₃ groups provides a unique mass signature.

For Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary advantage of using this compound lies in the field of ¹⁹F NMR. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. Biological samples typically have no endogenous fluorine, meaning ¹⁹F NMR spectra of derivatized samples are exceptionally clean, with no background signals. When an analyte is tagged with the 2,6-bis(trifluoromethyl)phenacyl group, the two CF₃ groups will produce a strong, distinct signal. The chemical shift of this signal is highly sensitive to its local electronic environment, making it an excellent probe for studying molecular interactions, such as drug binding to a protein or the insertion of a metabolite into a membrane.

Chromatographic Resolution and Detection of Derivatives

Once derivatized, analytes can be effectively separated and detected using modern chromatographic techniques. The choice of the 2,6-bis(trifluoromethyl)phenacyl tag is particularly beneficial for liquid chromatography coupled with mass spectrometry.

The analysis of phenacyl ester derivatives is well-suited for Liquid Chromatography-Mass Spectrometry (LC-MS). A study on the determination of perfluorinated carboxylic acids (PFCAs) using derivatization with a similar reagent, p-bromophenacyl bromide, illustrates a typical workflow that would be applicable to derivatives of this compound. nih.gov

In this methodology, the derivatized PFCAs were separated using reversed-phase liquid chromatography on a C18 column. nih.gov The non-polar nature of the phenacyl esters leads to good retention and separation on such columns. Detection was achieved using both a UV detector and an electrospray ionization tandem mass spectrometer (ESI-MS/MS). nih.gov

UV Detection: The aromatic phenacyl group provides a strong chromophore, allowing for sensitive detection at a specific wavelength (e.g., 260 nm). nih.gov

Mass Spectrometry Detection: ESI-MS provides high selectivity and sensitivity. The derivatives can be monitored in negative ion mode, and quantification can be performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are tracked. nih.gov This method provides excellent confirmation of the analyte's identity, even in complex sample matrices. nih.gov

The table below summarizes typical parameters for an LC-MS method based on analogous phenacyl bromide derivatizations. nih.gov

| Parameter | Typical Value/Condition | Purpose |

| LC Column | C18 Reversed-Phase | Separation of low to moderately polar derivatives. |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of analytes based on hydrophobicity. |

| UV Detector | ~260 nm | Quantitative detection based on UV absorbance of the phenacyl group. |

| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions for MS analysis. |

| MS Analyzer | Triple Quadrupole (QqQ) | Selective and sensitive detection using MRM mode. |

| Detection Mode | Negative Ion Mode | Often provides high sensitivity for halogenated compounds. |

Gas Chromatography Methods for Volatile Derivatives

The derivatization of non-volatile or poorly chromatographic analytes into more volatile and thermally stable products is a cornerstone of gas chromatography (GC). gcms.cz Reagents that introduce fluorinated groups are particularly valuable as they significantly enhance detectability using an Electron Capture Detector (ECD). research-solution.com this compound is a reagent designed for this purpose, converting analytes with active hydrogen, such as carboxylic acids and phenols, into their corresponding volatile esters. The resulting derivatives, containing a highly electronegative bis(trifluoromethyl)phenacyl moiety, are amenable to trace-level analysis.

The primary strategy involves the reaction of this compound with target analytes to form stable, volatile esters. This process, a form of alkylation, replaces an active hydrogen on a functional group (e.g., -COOH, -OH, -SH) with the 2,6-bis(trifluoromethyl)phenacyl group. researchgate.netresearchgate.net The reaction increases the volatility of compounds like fatty acids or phenols, which would otherwise have boiling points too high or exhibit poor peak shape in GC analysis due to their polarity and tendency for hydrogen bonding. gcms.cz

The derivatization procedure typically involves dissolving the sample in a suitable organic solvent, adding the this compound reagent, and often a catalyst to facilitate the reaction. The mixture is then heated to ensure the reaction proceeds to completion. researchgate.net Following derivatization, the sample can be directly injected into the gas chromatograph for analysis.

For the chromatographic separation of these derivatives, a capillary column is typically employed. The choice of the stationary phase depends on the specific analytes but often includes low- to mid-polarity phases. A common choice is a fused silica (B1680970) capillary column coated with a 5% phenyl polysiloxane or similar phase, which provides good resolution for a wide range of derivatized compounds.

The key advantage of using a reagent like this compound lies in the detector response. The two trifluoromethyl groups make the resulting derivatives highly sensitive to an Electron Capture Detector (ECD), which is specifically designed to detect electrophilic compounds. research-solution.com This allows for the quantification of analytes at very low concentrations, often in the picogram or femtogram range. While a Flame Ionization Detector (FID) can be used, it offers significantly lower sensitivity for such halogenated compounds compared to the ECD. For definitive identification, a mass spectrometer (MS) is the detector of choice, providing structural information based on the fragmentation patterns of the derivatives. researchgate.net

The operating conditions of the gas chromatograph must be optimized to achieve good separation and peak shape. This includes the injector temperature, oven temperature program, and carrier gas flow rate. The injector temperature must be high enough to ensure rapid volatilization of the derivatives without causing thermal degradation. A temperature-programmed oven cycle is typically used to separate a mixture of derivatives with different boiling points.

The table below outlines typical parameters for the GC analysis of volatile derivatives formed using phenacyl-type derivatizing agents.

Table 1: Typical GC Parameters for Analysis of 2,6-Bis(trifluoromethyl)phenacyl Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl polysiloxane) | Provides high-resolution separation of a wide range of derivatives. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. Nitrogen is often preferred for ECD. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized analytes. |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min | Separates compounds based on their boiling points. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD provides high sensitivity for the trifluoromethyl groups. MS provides structural confirmation. |

| Detector Temperature | 300 °C (ECD) | Prevents condensation of analytes and reduces detector contamination. |

| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode ensures the entire sample is transferred to the column for maximum sensitivity. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carboxylic acids |

| Phenols |

| Fatty acids |

| Helium |

Spectroscopic and Computational Investigations

X-ray Crystallographic Analysis of 2,6-Bis(trifluoromethyl)phenacyl Bromide Analogues

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in published literature, extensive analysis of structurally related aromatic ketones, bromoarenes, and trifluoromethyl-substituted compounds provides significant insight into its likely solid-state characteristics.

The molecular conformation of this compound is expected to be heavily influenced by the steric hindrance imposed by the two bulky trifluoromethyl (CF₃) groups at the ortho positions of the phenyl ring. In analogous ortho-substituted aryl aldehydes and ketones, significant torsion is observed between the plane of the aromatic ring and the plane of the carbonyl group. researchgate.net For this compound, this steric strain would almost certainly force the bromoacetyl group [-C(O)CH₂Br] to rotate out of the plane of the benzene (B151609) ring. researchgate.net

Furthermore, the trifluoromethyl groups themselves are known to exhibit rotational disorder within a crystal lattice, a phenomenon that has been explored through X-ray diffraction and computational studies on compounds like 3-(trifluoromethyl)phenanthrene. scispace.comnih.gov The potential energy surface for CF₃ rotation is influenced by both intramolecular and intermolecular forces. scispace.comnih.gov

Intermolecular interactions are critical in defining the solid-state structure. Based on analyses of related bromo-aromatic compounds, several key interactions are anticipated:

Halogen Bonding: The bromine atom can participate in Type I halogen bonds (Br···Br interactions), which have been observed in the crystal structures of compounds like 3′-bromo-4-methylchalcone. nih.gov

Hydrogen Bonding: Weak C—H···O hydrogen bonds involving the carbonyl oxygen and aromatic or methylene (B1212753) protons are a common feature in the crystal packing of similar ketones. nih.gov

Other Contacts: C—H···Br, C—H···F, and π-stacking interactions are also expected to play a role in stabilizing the crystal structure. nih.gov

In analogous structures, molecules often arrange into antiparallel sheets or other organized patterns to maximize stabilizing π-stacking and hydrogen or halogen bonding networks. nih.gov For this compound, the twisted molecular conformation would influence the packing efficiency, potentially leading to more complex three-dimensional arrangements compared to planar analogues. The electrostatic interactions involving the highly electronegative fluorine atoms and the bromine atom would be significant drivers in the supramolecular assembly. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The expected NMR signals for this compound in a standard solvent like CDCl₃ are detailed below.

¹H NMR: The spectrum is expected to be relatively simple. The two protons of the bromomethyl group (-CH₂Br) would appear as a sharp singlet, significantly downfield due to the influence of both the adjacent carbonyl and bromine groups. The three aromatic protons would form a distinct pattern. The proton at the 4-position (para) would likely be a triplet, coupled to the two equivalent protons at the 3- and 5-positions (meta), which would in turn appear as a doublet.

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl, bromomethyl, and aromatic carbons. The carbons attached to the trifluoromethyl groups (C2, C6) would be significantly influenced by ¹³C-¹⁹F coupling, appearing as quartets with a large one-bond coupling constant (¹JCF). rsc.org Other aromatic carbons would exhibit smaller, multi-bond C-F couplings. rsc.org

¹⁹F NMR: The two CF₃ groups are chemically equivalent due to symmetry. Therefore, the ¹⁹F NMR spectrum is predicted to show a single, sharp singlet for all six fluorine atoms. The chemical shift of aromatic CF₃ groups typically falls in the range of -60 to -65 ppm relative to CFCl₃ as an external standard. biophysics.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Notes |

| ¹H | ~ 4.5 - 4.8 | Singlet | -CH ₂Br | Shift based on phenacyl bromide analogues. |

| ~ 7.8 - 8.1 | Multiplet | Ar-H | Complex pattern for 3 aromatic protons. | |

| ¹³C | ~ 188 - 192 | Singlet | C =O | Typical range for an α-haloketone. |

| ~ 135 - 140 | Quartet (²JCF ≈ 35-40 Hz) | C 2, C 6 | Carbon attached to CF₃ group. rsc.org | |

| ~ 120 - 125 | Quartet (¹JCF ≈ 270-280 Hz) | -C F₃ | Carbon of the trifluoromethyl group. rsc.org | |

| ~ 128 - 135 | Multiplet | C 3, C 4, C 5 | Aromatic carbons with multi-bond C-F coupling. | |

| ~ 30 - 33 | Singlet | -C H₂Br | α-carbon to carbonyl and bromine. | |

| ¹⁹F | ~ -62 to -64 | Singlet | -CF ₃ | Relative to CFCl₃. biophysics.org |

To unambiguously confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons at the meta and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the -CH₂Br and aromatic C-H signals in the ¹³C spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

The molecular formula for this compound is C₁₀H₅BrF₆O, giving it a monoisotopic molecular weight of approximately 333.94 Da for the ⁷⁹Br isotope and 335.94 Da for the ⁸¹Br isotope.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺•) would be readily identifiable by a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 334 and 336), which is the signature isotopic pattern for a compound containing one bromine atom. researchgate.net

The fragmentation of this compound is expected to be dominated by cleavages alpha to the carbonyl group, a common pathway for ketones. libretexts.org Analysis of the fragmentation of phenacyl bromide nih.gov and other trifluoromethyl-aromatic compounds fluorine1.ru allows for the prediction of the following major fragmentation pathways:

Loss of Bromine Radical: The initial loss of the bromine radical (•Br) would lead to a prominent fragment ion [M-Br]⁺.

Alpha-Cleavage: The most favorable cleavage is expected to be between the carbonyl carbon and the bromomethyl carbon, resulting in the formation of a stable 2,6-bis(trifluoromethyl)benzoyl cation. This is often the base peak in the spectrum of phenacyl derivatives.

Subsequent Fragmentations: The benzoyl cation could undergo further fragmentation, such as the loss of carbon monoxide (CO) to form a 2,6-bis(trifluoromethyl)phenyl cation.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 334 | 336 | [C₁₀H₅BrF₆O]⁺• | Molecular Ion (M⁺•) | Exhibits characteristic 1:1 bromine isotope pattern. |

| 255 | 255 | [C₁₀H₅F₆O]⁺ | [M - Br]⁺ | Result of losing the bromine radical. |

| 241 | 241 | [C₉H₃F₆O]⁺ | [ (CF₃)₂C₆H₃CO ]⁺ | 2,6-Bis(trifluoromethyl)benzoyl cation. Likely the base peak. |

| 213 | 213 | [C₈H₃F₆]⁺ | [ (CF₃)₂C₆H₃ ]⁺ | Loss of CO from the benzoyl cation. |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). longdom.org This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound, the theoretical exact masses of its most abundant isotopic molecular ions can be calculated based on its chemical formula, C₁₀H₅BrF₆O.

The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity, simplifying the identification of bromine-containing fragments. researchgate.netyoutube.com

| Isotopic Composition | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| ¹²C₁₀¹H₅⁷⁹Br¹⁹F₆¹⁶O | C₁₀H₅BrF₆O | 333.9428 |

| ¹²C₁₀¹H₅⁸¹Br¹⁹F₆¹⁶O | 335.9408 |

Fragmentation Pathways and Isomer Differentiation

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that aids in structural elucidation. The fragmentation pathways of phenacyl bromides are well-characterized and typically involve cleavages adjacent to the carbonyl group. libretexts.orgchemguide.co.uk For this compound, the most probable fragmentation pathways would include:

Alpha-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.orgyoutube.com Two primary alpha-cleavage events are possible:

Loss of the bromomethyl radical (•CH₂Br), leading to the formation of the 2,6-bis(trifluoromethyl)benzoyl cation.

Loss of the 2,6-bis(trifluoromethyl)phenyl radical, resulting in the formation of the bromoacetyl cation.

Formation of Tropylium (B1234903) Ion: Aromatic compounds containing a benzyl (B1604629) group can rearrange to form a stable tropylium ion (C₇H₇⁺) or a substituted equivalent, though this is less direct for phenacyl derivatives compared to simple benzyl compounds. youtube.com

The stability of the resulting carbocations heavily influences the fragmentation pattern. libretexts.org The electron-withdrawing nature of the two trifluoromethyl groups would destabilize an adjacent positive charge on the aromatic ring, making the formation of the 2,6-bis(trifluoromethyl)benzoyl cation a significant and likely abundant fragment.

| Proposed Fragment Ion | Chemical Formula | Plausible Formation Pathway | Theoretical m/z |

|---|---|---|---|

| [M - •CH₂Br]⁺ | [C₉H₃F₆O]⁺ | Alpha-cleavage | 241.0087 |

| [M - •C₈H₃F₆]⁺ | [C₂H₂BrO]⁺ | Alpha-cleavage | 119.9285 (for ⁷⁹Br) |

| [C₈H₃F₆]⁺ | [C₈H₃F₆]⁺ | Cleavage of C-C bond | 213.0139 |

Differentiation between isomers, such as this compound and 3,5-bis(trifluoromethyl)phenacyl bromide, can be achieved by analyzing subtle differences in their fragmentation patterns. The steric hindrance and electronic effects of the ortho-substituted trifluoromethyl groups in the 2,6-isomer can influence the relative intensities of fragment ions compared to the meta-substituted 3,5-isomer.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scilit.com For this compound, DFT calculations can predict key parameters that govern its reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. wikipedia.org In a nucleophilic substitution reaction, the nucleophile donates electrons from its HOMO to the LUMO of the electrophile. ias.ac.in DFT calculations for similar trifluoromethyl acetophenones show that the LUMO is typically localized on the carbonyl group and the adjacent alpha-carbon, which is the electrophilic site. researchgate.netsemanticscholar.org The strong electron-withdrawing trifluoromethyl groups lower the energy of the LUMO, making the molecule a more potent electrophile. semanticscholar.org

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, the map would show a region of high positive potential (electrophilic) around the carbonyl carbon and the alpha-carbon of the phenacyl group, indicating the site of nucleophilic attack. Conversely, regions of negative potential would be located around the oxygen and fluorine atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. wikipedia.org The presence of the trifluoromethyl groups is expected to decrease the HOMO-LUMO gap compared to unsubstituted phenacyl bromide, consistent with its enhanced reactivity.

| Computational Parameter | Predicted Information | Implication for Reactivity |

|---|---|---|

| LUMO Energy and Distribution | Low energy LUMO localized on the C=O and α-carbon | High susceptibility to nucleophilic attack at the α-carbon |

| Electrostatic Potential | Positive potential at the α-carbon | Directs incoming nucleophiles to the reaction center |

| HOMO-LUMO Gap | Relatively small energy gap | Indicates high chemical reactivity and polarizability |

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Modeling

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and reaction mechanisms. nih.govmdpi.com

Conformational Analysis: The two bulky trifluoromethyl groups at the ortho positions of the phenyl ring impose significant steric hindrance. This restricts the rotation of the bond between the phenyl ring and the carbonyl group. MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) of the molecule in different solvent environments. nih.gov This analysis is critical as the accessibility of the electrophilic alpha-carbon can be influenced by the molecule's preferred conformation.

Reaction Pathway Modeling: MD simulations can be used to model the entire course of a chemical reaction, such as the Sₙ2 nucleophilic substitution at the alpha-carbon. mdpi.com By simulating the approach of a nucleophile, researchers can visualize the transition state geometry and calculate the activation energy for the reaction. This allows for a detailed, atomistic understanding of the reaction mechanism, including the role of the solvent in stabilizing intermediates and transition states. libretexts.org Comparing the simulated reaction pathways for different isomers or substrates can explain experimentally observed differences in reaction rates and outcomes.

Quantitative Structure-Activity Relationship (QSAR) within Synthetic Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their reactivity or biological activity. nih.gov In a synthetic context, QSAR can be used to predict the reaction rates of a series of substituted phenacyl bromides in nucleophilic substitution reactions. researchgate.netrsc.org

A QSAR model for the reactivity of phenacyl bromide derivatives could be developed using a set of known compounds and their experimentally determined reaction rate constants (k). Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges, or HOMO/LUMO energies. These describe the electron-donating or electron-withdrawing nature of the substituents.

Steric Descriptors: Taft steric parameters (Es) or van der Waals radii. These quantify the bulkiness of the substituents.

Hydrophobic Descriptors: The partition coefficient (log P), which describes the molecule's solubility.

For this compound, the strong negative Hammett constant of the CF₃ groups would be a key descriptor indicating high electrophilicity and thus a high predicted reaction rate. A multiple linear regression analysis could then be used to build a model.

Hypothetical QSAR Model Equation: log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(log P)

This model could then be used to predict the reactivity of new, unsynthesized phenacyl bromide derivatives, guiding the design of substrates for specific synthetic applications.

Future Research Directions and Emerging Applications

Development of Eco-Friendly and Sustainable Synthetic Protocols

The traditional synthesis of phenacyl bromides often involves the use of elemental bromine, a hazardous and corrosive reagent, in chlorinated or acidic solvents, posing significant environmental and safety challenges. Future research is critically aimed at developing greener and more sustainable synthetic routes to 2,6-bis(trifluoromethyl)phenacyl bromide.

A promising approach is the replacement of harsh brominating agents with safer alternatives like N-bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide. researchgate.net Furthermore, the development of metal-free catalytic systems, for instance using hypervalent iodine reagents, presents an attractive, environmentally conscious alternative. ias.ac.in Another innovative and sustainable strategy involves the K2S2O8-mediated tandem hydroxybromination and oxidation of corresponding styrenes in water, which avoids hazardous solvents and operates under mild conditions. rsc.org The application of such green chemistry principles would not only reduce the environmental footprint but also enhance the safety and efficiency of producing this compound. researchgate.net

| Synthetic Approach | Traditional Method | Potential Eco-Friendly Alternative |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), KBr with an oxidant |

| Solvent | Acetic Acid, Chlorinated Solvents | Water, Polyethylene Glycol (PEG) sci-hub.ru |

| Catalyst | None (Stoichiometric) | Metal-free (e.g., Hypervalent Iodine) ias.ac.in, Nanocatalysts |

| Waste Profile | High (Corrosive byproducts) | Low (Recyclable catalysts, benign byproducts) |

| Safety Concerns | High (Toxic, corrosive reagents) | Moderate to Low (Safer reagents and conditions) |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The unique electronic and steric properties of this compound necessitate the exploration of novel catalytic systems to control its reactivity and enhance selectivity in subsequent transformations. The two ortho-trifluoromethyl groups can significantly influence reaction pathways, potentially diminishing reactivity in standard nucleophilic displacement reactions. nih.gov

Future investigations could focus on nanocatalysis, utilizing materials like titanium dioxide (TiO₂) nanoparticles, which have shown efficacy in promoting the synthesis of heterocyclic compounds from substituted phenacyl halides. researchgate.net Additionally, phase-transfer catalysis could be a valuable tool for overcoming solubility issues and enhancing reaction rates with various nucleophiles.

Moreover, the application of transition-metal catalysis, particularly with palladium and copper, opens up a vast landscape of potential cross-coupling reactions. princeton.edunih.gov While traditionally challenging, recent advancements in ligand design and dual catalytic systems (e.g., copper/photoredox catalysis) could enable the use of this compound in novel trifluoromethylation or arylation reactions, expanding its synthetic utility far beyond that of a simple alkylating agent. princeton.edunih.gov

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The synthesis and reactions of α-haloketones can be exothermic and difficult to control in conventional batch reactors, leading to the formation of byproducts. vapourtec.com Flow chemistry, which utilizes microreactors, offers superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control is particularly advantageous for managing the high reactivity of phenacyl bromides.

Integrating the synthesis of this compound into a continuous flow process could significantly improve safety, yield, and purity. acs.orgamazonaws.com Flow systems enable the in situ generation and immediate use of reactive intermediates, minimizing decomposition and enhancing process efficiency. vapourtec.com Furthermore, coupling flow reactors with automated systems would allow for high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries, accelerating the discovery of new bioactive molecules and materials derived from this unique building block. acs.org

Advanced Mechanistic Elucidation through In Situ Spectroscopy and Computational Modeling

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The steric hindrance and strong inductive effect of the two ortho-CF₃ groups are expected to profoundly impact transition states and reaction kinetics compared to simpler phenacyl bromides. nih.gov

Future research should employ advanced analytical techniques to probe these mechanisms. In situ spectroscopic methods, such as ReactIR (FTIR) and process NMR, can monitor reactions in real-time, allowing for the detection of transient intermediates and the collection of kinetic data.

Complementing these experimental techniques, computational modeling using Density Functional Theory (DFT) will be invaluable. scispace.com Theoretical calculations can be used to model reaction pathways, determine activation energies, and visualize transition state geometries. This dual experimental-computational approach will provide a detailed picture of the electronic and steric effects governing the reactivity of this compound, enabling a more rational design of synthetic protocols.

| Technique | Application | Anticipated Insights |

| In Situ FTIR/NMR | Real-time reaction monitoring | Identification of intermediates, kinetic profiling |

| Computational Modeling (DFT) | Calculation of reaction pathways and energies | Understanding of transition states, electronic effects of CF₃ groups |

| Kinetic Studies | Measurement of reaction rates under various conditions | Quantitative assessment of substituent effects on reactivity |

Unexplored Reactivity Patterns and New Transformative Potentials

The true synthetic potential of this compound lies in exploring reactivity patterns that leverage its unique substitution. While it functions as an electrophile in classical alkylation reactions, its distinct electronic nature could be exploited in novel transformations.

Future research could investigate its use in multicomponent reactions to rapidly construct complex molecular scaffolds. sci-hub.ru For example, it could serve as a key precursor for the synthesis of highly substituted and sterically hindered N-, S-, and O-heterocycles, which are privileged structures in medicinal chemistry. researchgate.netresearchgate.net The electron-deficient aromatic ring may also participate in unusual nucleophilic aromatic substitution or addition reactions under specific catalytic conditions. The development of palladium- or copper-catalyzed cross-coupling reactions could unlock its potential as a trifluoromethylated arylating agent, a highly sought-after transformation in modern synthetic chemistry. organic-chemistry.orgscispace.com The exploration of these new frontiers will undoubtedly establish this compound as a valuable and powerful tool for organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.